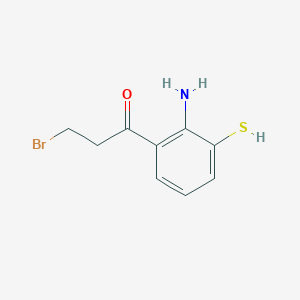
1-(2-Amino-3-mercaptophenyl)-3-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3-mercaptophenyl)-3-bromopropan-1-one is a chemical compound with the molecular formula C9H10BrNOS. It is characterized by the presence of amino, mercapto, and bromopropanone functional groups, which contribute to its unique chemical properties and reactivity .
Métodos De Preparación
The synthesis of 1-(2-Amino-3-mercaptophenyl)-3-bromopropan-1-one typically involves the reaction of 2-amino-3-mercaptophenol with 3-bromopropanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(2-Amino-3-mercaptophenyl)-3-bromopropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromopropanone moiety can be reduced to form corresponding alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Amino-3-mercaptophenyl)-3-bromopropan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-3-mercaptophenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The amino and mercapto groups can form covalent bonds with target proteins, leading to modulation of their activity. The bromopropanone moiety can undergo nucleophilic substitution reactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
1-(2-Amino-3-mercaptophenyl)-3-bromopropan-1-one can be compared with similar compounds such as:
1-(2-Amino-3-mercaptophenyl)-2-bromopropan-1-one: This compound has a similar structure but differs in the position of the bromine atom.
1-(2-Amino-3-mercaptophenyl)-1-bromopropan-2-one: This compound also has a similar structure but with the bromine atom attached to a different carbon atom.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H10BrNOS |
|---|---|
Peso molecular |
260.15 g/mol |
Nombre IUPAC |
1-(2-amino-3-sulfanylphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C9H10BrNOS/c10-5-4-7(12)6-2-1-3-8(13)9(6)11/h1-3,13H,4-5,11H2 |
Clave InChI |
YDFVUDRGBVGYDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)S)N)C(=O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


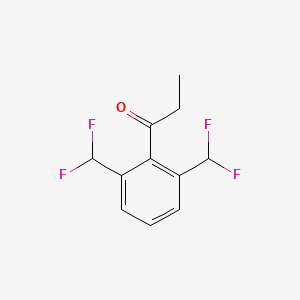
![[2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072425.png)

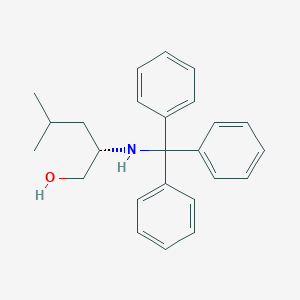
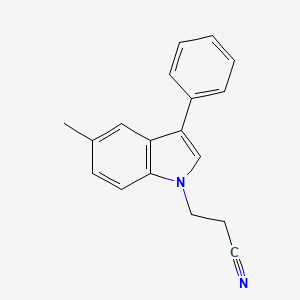
![[4-(Diphenylamino)benzylidene]propanedinitrile](/img/structure/B14072438.png)
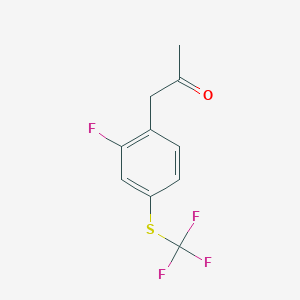
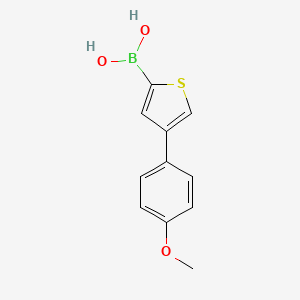
![7-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14072458.png)

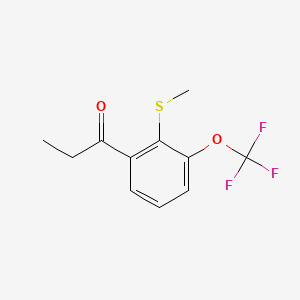


![(1R,3S,4R,5R)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14072483.png)
